3-Aminoisonicotinic acid
Overview
Description
3-Aminoisonicotinic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Biological Significance and Synthetic Approaches : Derivatives of amino acids like 3-Aminoisonicotinic acid have diverse biological significance and therapeutic uses. They are potentially applicable in fields like fuel cells, propelling motion, and food chemistry (Viso et al., 2011).
Medicinal and Pharmaceutical Chemistry : The synthesis of 3-amino-3-arylpropionic acids demonstrates an efficient method for producing biologically active compounds, which are of interest in medicinal and pharmaceutical chemistry (Tan & Weaver, 2002).
Metabolic Engineering : A novel metabolic pathway in Escherichia coli has been engineered to produce 3-aminopropionic acid, with potential applications in producing acrylamide and acrylonitrile (Song et al., 2015).
Origin of Life Research : The activation of amino acids under geochemically relevant conditions supports theories about the thermophilic origin of life and the early appearance of peptides in primordial metabolism evolution (Huber & Wächtershäuser, 1998).
Material Science : A metal-organic framework using 2-aminoisonicotinic acid as a donor ligand exhibits unique properties like second-harmonic generation response, potential ferroelectric behaviors, and photoluminescence (Zhou et al., 2015).
Alzheimer's Disease Research : Long-term administration of 3APS, a derivative of this compound, has been found to be safe and effective in reducing CSF A42 levels in patients with mild-to-moderate Alzheimer's disease (Aisen et al., 2006).
Plant Hormone Research : Derivatives of Indole-3-acetic acid, like those involving aminoethyl-substitution, can be used to create novel research tools for studying plant hormones and their interactions with other organisms (Ilić et al., 2005).
Mechanism of Action
Target of Action
3-Aminoisonicotinic acid is a biochemical reagent
Mode of Action
It’s known that the compound has amino and carboxylic acid functional groups , which could potentially interact with its targets.
Biochemical Pathways
It’s worth noting that compounds with similar structures, such as nicotinic acid (a form of vitamin b3), are involved in the synthesis of nicotinamide adenine dinucleotide (nad+) and nicotinamide adenine dinucleotide phosphate (nadp+), crucial coenzymes in various biological reactions
Result of Action
It’s known that the compound has been studied for its anti-inflammatory and antioxidant properties , suggesting potential use in the treatment of various diseases.
Safety and Hazards
3-Aminoisonicotinic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, with the container kept tightly closed .
Future Directions
While specific future directions for 3-Aminoisonicotinic acid are not detailed in the search results, one relevant paper discusses its use in the development of an ultramicroporous metal–organic framework (MOF) for high xenon capture performances . This suggests potential future applications in the field of gas capture and storage.
Properties
IUPAC Name |
3-aminopyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c7-5-3-8-2-1-4(5)6(9)10/h1-3H,7H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEQKMAVRYRMBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7579-20-6 | |
Record name | 3-Aminoisonicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-aminoisonicotinic acid interesting for building metal-organic frameworks (MOFs)?
A1: this compound possesses a rigid structure with two different functional groups capable of coordinating metal ions: a carboxylic acid group and a pyridyl group with an amine group at the 3rd position. This allows for diverse coordination modes and the creation of porous MOF structures. [, , ] The amine group, in particular, introduces a potential interaction site within the pore, which can influence the MOF's affinity towards specific gases. [, ]
Q2: Beyond gas separation, what other potential applications could MOFs containing this compound have?
A2: The presence of the amine group in 3-ain based MOFs opens up several potential applications. These include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.